molecular formula C15H14ClN3O B2871626 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide CAS No. 1311472-52-2

2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide

Katalognummer B2871626
CAS-Nummer: 1311472-52-2
Molekulargewicht: 287.75
InChI-Schlüssel: QHMKRCCXFIRSLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and is involved in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell lymphomas and leukemias.

Wirkmechanismus

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation, BTK phosphorylates downstream targets, leading to the activation of various signaling pathways that promote cell survival and proliferation. 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This results in decreased cell proliferation and survival, and ultimately, tumor regression.
Biochemical and Physiological Effects:
2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide has been shown to effectively inhibit BTK activity in preclinical models of B-cell malignancies. This leads to decreased cell proliferation and survival, as well as induction of apoptosis. 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide has also been shown to have immunomodulatory effects, such as increasing T-cell activation and cytokine production. These effects are thought to contribute to the anti-tumor activity of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide is its selectivity for BTK, which minimizes off-target effects and toxicity. 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide has also demonstrated good pharmacokinetic properties, such as high oral bioavailability and long half-life. However, one limitation of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide is its potential for drug-drug interactions, as it is metabolized by several cytochrome P450 enzymes. This may limit its use in combination with other drugs that are also metabolized by these enzymes.

Zukünftige Richtungen

There are several future directions for the development and evaluation of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide. One area of interest is the combination of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide with other targeted therapies, such as venetoclax and lenalidomide. Another area of focus is the evaluation of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide in combination with immunotherapies, such as checkpoint inhibitors and CAR-T cell therapy. Additionally, the use of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide in other B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, is also being explored. Finally, the identification of biomarkers that predict response to 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide may help to personalize treatment for patients with B-cell malignancies.

Synthesemethoden

The synthesis of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide involves several steps, starting with the preparation of 6-chloroindole-3-carboxylic acid. This intermediate is then converted to 6-chloro-1H-indole-3-carboxylic acid methyl ester, which is subsequently reacted with 1-cyanocyclobutane in the presence of a base to yield 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide. The final product is obtained after purification and characterization by various analytical techniques.

Wissenschaftliche Forschungsanwendungen

2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide has been extensively studied in preclinical models of B-cell lymphomas and leukemias. It has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased cell proliferation and survival. 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide has also demonstrated synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide. These findings have paved the way for clinical trials evaluating the safety and efficacy of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide in patients with B-cell malignancies.

Eigenschaften

IUPAC Name

2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c16-11-2-3-12-10(8-18-13(12)7-11)6-14(20)19-15(9-17)4-1-5-15/h2-3,7-8,18H,1,4-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMKRCCXFIRSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)CC2=CNC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.